molecular formula C10H9Br2IO B14051925 1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one

1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one

Cat. No.: B14051925
M. Wt: 431.89 g/mol
InChI Key: OYGNOKYGWOMLSD-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, along with a bromomethyl group and a ketone functional group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of 3-(2-(bromomethyl)-4-iodophenyl)propan-2-one. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually heated to facilitate the bromination process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the bromine or iodine atoms.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

Major Products

    Substitution: Products with azide or cyano groups replacing the halogens.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one involves its interaction with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ketone group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: Similar in structure but with a chlorine atom instead of iodine.

    1-Bromo-3-phenylpropane: Contains a phenyl group instead of the bromomethyl and iodophenyl groups.

    1-Bromo-2-methylpropane: A simpler structure with a methyl group instead of the more complex substituents.

Uniqueness

1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms on the phenyl ring, along with a bromomethyl group

Properties

Molecular Formula

C10H9Br2IO

Molecular Weight

431.89 g/mol

IUPAC Name

1-bromo-3-[2-(bromomethyl)-4-iodophenyl]propan-2-one

InChI

InChI=1S/C10H9Br2IO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6H2

InChI Key

OYGNOKYGWOMLSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CBr)CC(=O)CBr

Origin of Product

United States

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